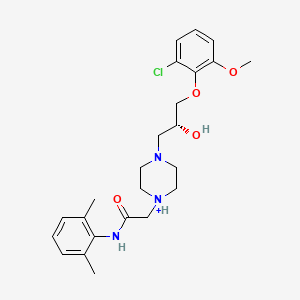
(R)-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxypropyl group, and the attachment of the acetamide moiety. Common reagents and conditions used in these reactions include:
Formation of Piperazine Ring: This step may involve the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of Hydroxypropyl Group: This can be achieved through the reaction of the piperazine intermediate with an epoxide or a halohydrin.
Attachment of Acetamide Moiety: The final step often involves the acylation of the piperazine derivative with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or methoxy groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution of the chloro group may yield various substituted derivatives.
科学研究应用
Chemistry
In chemistry, ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic chemistry.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for studying molecular recognition processes.
Medicine
In medicine, piperazine derivatives are often explored for their potential therapeutic effects. This compound may be studied for its potential as an anti-inflammatory, analgesic, or antimicrobial agent. Its interactions with specific receptors and enzymes are of particular interest.
Industry
In industry, ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide involves its interactions with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can lead to various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of ion fluxes.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- ®-2-(4-(3-(2-Chlorophenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide
- ®-2-(4-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide
- ®-2-(4-(3-(2-Fluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
The uniqueness of ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both chloro and methoxy groups, along with the hydroxypropyl and acetamide moieties, allows for diverse interactions with molecular targets and reagents.
属性
分子式 |
C24H33ClN3O4+ |
|---|---|
分子量 |
463.0 g/mol |
IUPAC 名称 |
2-[4-[(2R)-3-(2-chloro-6-methoxyphenoxy)-2-hydroxypropyl]piperazin-1-ium-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H32ClN3O4/c1-17-6-4-7-18(2)23(17)26-22(30)15-28-12-10-27(11-13-28)14-19(29)16-32-24-20(25)8-5-9-21(24)31-3/h4-9,19,29H,10-16H2,1-3H3,(H,26,30)/p+1/t19-/m1/s1 |
InChI 键 |
NQFWKGOYEYBTBI-LJQANCHMSA-O |
手性 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=C(C=CC=C3Cl)OC)O |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)CC(COC3=C(C=CC=C3Cl)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

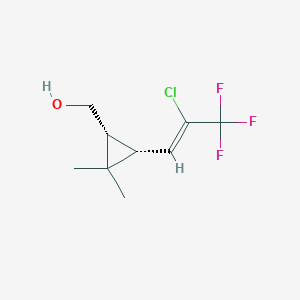
![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
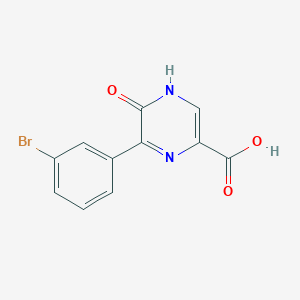
![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)
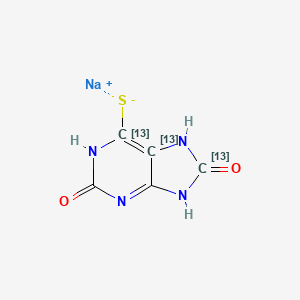
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
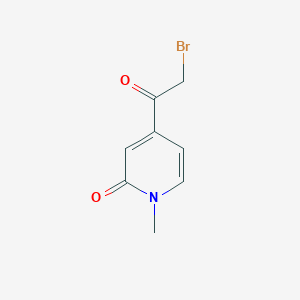
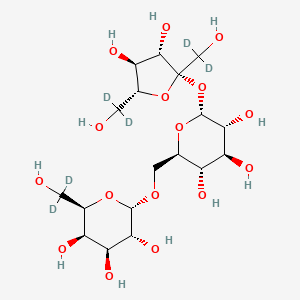
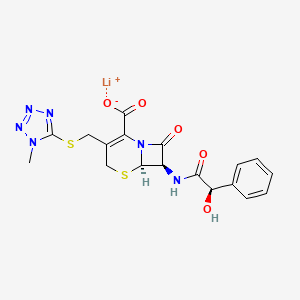
![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
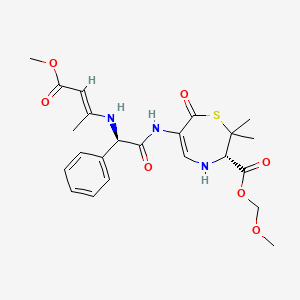
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
